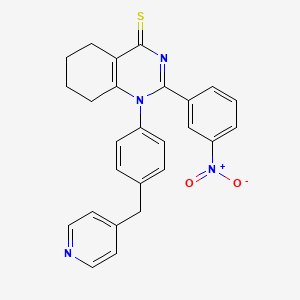

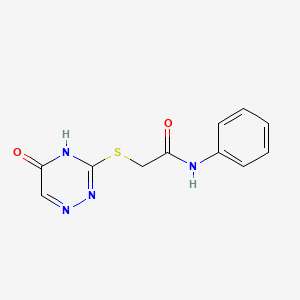

![molecular formula C21H17N5OS2 B2500937 N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide CAS No. 1171611-66-7](/img/structure/B2500937.png)

N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide" is a novel organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their syntheses, characterizations, and biological activities, which can be used to infer potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with various substituted aromatic aldehydes or amines. For instance, the synthesis of pyrazole derivatives often includes the formation of Schiff's bases followed by cyclocondensation reactions . Similarly, the synthesis of benzothiazole derivatives can involve reactions with aroyl isothiocyanate followed by cyclization with phosphorus pentachloride in a phosphorus oxychloride medium . These methods suggest that the synthesis of the target compound would likely involve building the pyrazole and benzothiazole rings separately and then linking them through amide bond formation.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within a molecule . These techniques would be essential in confirming the structure of the target compound, ensuring that the desired molecular architecture has been achieved.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by the presence of functional groups such as amides, which can participate in various chemical reactions. For example, amide groups can engage in hydrogen bonding, affecting the solubility and reactivity of the compound . Additionally, the presence of aromatic systems like benzothiazole can lead to electrophilic substitution reactions, which could be utilized to further modify the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the presence of multiple aromatic rings and heteroatoms can affect the compound's electron distribution, impacting its reactivity and interaction with biological targets . The thermal stability and decomposition patterns of these compounds can be studied using thermogravimetric analysis . Additionally, the electronic structure and potential for non-linear optical properties can be investigated using density functional theory (DFT) calculations .

Biological Activities Analysis

Compounds with similar structures have been evaluated for a range of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant activities . The biological evaluation often involves in vitro assays against various bacterial and fungal strains, as well as cancer cell lines . Molecular docking studies can also be performed to predict the interaction of these compounds with biological targets, such as enzymes involved in disease pathways .

Applications De Recherche Scientifique

Antibacterial Agents : A study by Palkar et al. (2017) discussed the design, synthesis, and evaluation of novel analogs, including those related to the specified compound, as promising antibacterial agents. These compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).

Antimicrobial Activity : Basavarajaiah and Mruthyunjayaswamy (2008) synthesized substituted-thiazole-2-semicarbazides and their derivatives, including compounds structurally similar to the specified compound, demonstrating noteworthy antimicrobial activity (Basavarajaiah & Mruthyunjayaswamy, 2008).

Biological Activity Studies : Uma et al. (2017) synthesized derivatives including 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine, which showed that derivatives with chlorine substituents were particularly toxic to bacteria. This study highlights the potential of thiazole derivatives in developing antibacterial agents (Uma et al., 2017).

Anti-proliferative Activities : A study by Mansour et al. (2020) on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, similar in structure to the specified compound, showed significant antimicrobial and antiproliferative activities, particularly against HCT-116 cancer cells (Mansour et al., 2020).

Anticancer Evaluation : Senthilkumar et al. (2021) synthesized a compound closely related to the specified compound and evaluated its antibacterial, antifungal, and anticancer activities. The compound showed significant activity against MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

One study showed a favourable pharmacokinetic profile of synthesized compounds related to this molecule .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.

Orientations Futures

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on the design and development of different thiazole derivatives, including “N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide”, to act as potent drug molecules with lesser side effects .

Analyse Biochimique

Biochemical Properties

N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially enhancing their ability to neutralize reactive oxygen species and protect cells from oxidative damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Additionally, the compound can alter the expression of genes involved in apoptosis, thereby promoting cell survival under stress conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as transcription factors and receptors, influencing their activity and downstream signaling pathways . It can inhibit the activity of certain enzymes, such as proteases, by binding to their active sites and preventing substrate access . Additionally, the compound can modulate gene expression by interacting with DNA and RNA, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism . Additionally, the compound can influence the levels of key metabolites, such as ATP and NADH, thereby affecting overall cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester the compound in certain tissues, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be directed to the mitochondria, where it exerts its effects on cellular respiration and energy production . Additionally, the compound can localize to the nucleus, influencing gene expression and transcriptional regulation .

Propriétés

IUPAC Name |

N-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5OS2/c1-11-6-12(2)19-17(7-11)29-21(24-19)26-18(8-13(3)25-26)23-20(27)14-4-5-15-16(9-14)28-10-22-15/h4-10H,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOYWBXSPPGCBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=C(C=C4)N=CS5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

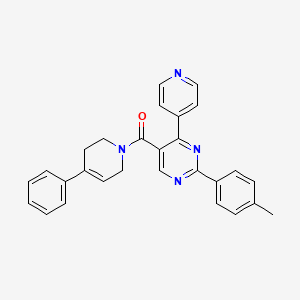

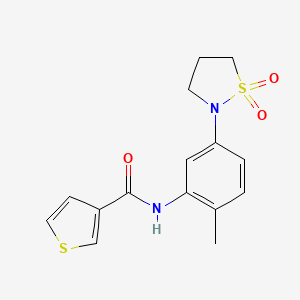

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B2500862.png)

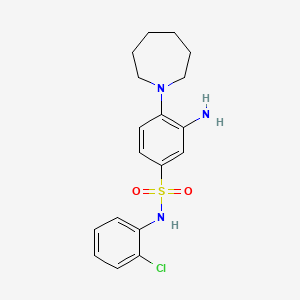

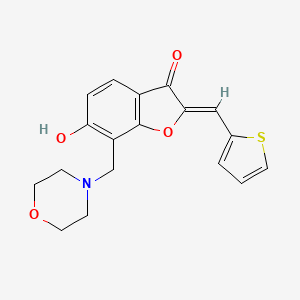

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2500865.png)

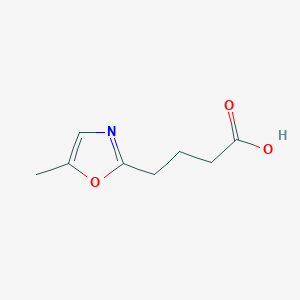

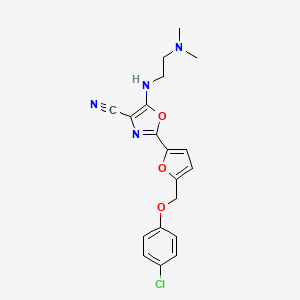

![ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2500868.png)

![[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2500869.png)

![2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone](/img/structure/B2500871.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide](/img/structure/B2500876.png)